molecular formula C21H33BrO2 B11832174 2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone

2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone

Cat. No.: B11832174
M. Wt: 397.4 g/mol
InChI Key: GFTUILSHVDSPMF-MHXSDRORSA-N
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Description

The compound 2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone is a brominated ethanone derivative of a steroidal cyclopenta[a]phenanthren core. Its structure features:

  • A hexadecahydro-1H-cyclopenta[a]phenanthren backbone with 3-hydroxy and 3,13-dimethyl substitutions.
  • A 2-bromoethanone group at position 17, introducing electrophilic reactivity and steric bulk .

This compound is hypothesized to exhibit modified physicochemical and biological properties compared to non-brominated or differently substituted analogues, making it relevant for pharmaceutical and synthetic chemistry research.

Properties

Molecular Formula

C21H33BrO2

Molecular Weight

397.4 g/mol

IUPAC Name

2-bromo-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H33BrO2/c1-20(24)9-7-14-13(11-20)3-4-16-15(14)8-10-21(2)17(16)5-6-18(21)19(23)12-22/h13-18,24H,3-12H2,1-2H3/t13-,14+,15-,16-,17+,18-,20-,21+/m1/s1

InChI Key

GFTUILSHVDSPMF-MHXSDRORSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CBr)C)O

Canonical SMILES

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CBr)C)O

Origin of Product

United States

Preparation Methods

Bromine in Tertiary Alcohol–Inert Solvent Systems

The most documented method involves α-bromination of a preformed 17-ethanone steroid using bromine (Br₂) in a mixed solvent system of tertiary alcohols (e.g., t-butyl alcohol) and inert solvents (e.g., methylene chloride). This approach leverages the buffering capacity of tertiary alcohols to moderate hydrobromic acid (HBr) generation, minimizing side reactions such as disproportionation or decomposition of sensitive steroid functionalities.

Procedure :

  • Dissolve the 17-ethanone steroid precursor (e.g., 3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl-ethanone) in t-butyl alcohol and methylene chloride (1:3 v/v).

  • Add bromine dropwise at 0–5°C under nitrogen atmosphere.

  • Stir for 1.5–2 hours until bromine color dissipates.

  • Quench with ice water, extract with chloroform, and crystallize from ethanol.

Key Parameters :

ParameterValue
Temperature0–5°C
Solvent Ratiot-butyl alcohol:CH₂Cl₂ (1:3)
Reaction Time1.5–2 hours
Yield*Not reported

*Yields for analogous steroid brominations in patents range from 60–85%.

Acetic Acid–Mediated Bromination

Adapted from benzofuran bromoethanone syntheses, this method uses acetic acid as both solvent and proton source to facilitate α-bromination. While effective for simpler ketones, its applicability to steroids is limited by potential acetylation of hydroxyl groups.

Procedure :

  • Dissolve the 17-ethanone steroid in glacial acetic acid.

  • Add bromine in acetic acid (10% v/v) dropwise over 15 minutes.

  • Stir at room temperature for 45–75 minutes.

  • Pour into ice water, collect precipitate, and recrystallize from ethanol.

Challenges :

  • Acetic acid may esterify the 3-hydroxy group, requiring protective group strategies.

  • Limited regioselectivity in polycyclic systems.

Sulfonate Intermediate Displacement

Mesylation/Displacement Sequence

For steroids with a 17-hydroxymethyl group, bromoethanone formation can proceed via oxidation to the ketone followed by α-bromination. Alternatively, a two-step sulfonate displacement method is viable:

Step 1: Mesylation

  • Treat 17-hydroxymethyl steroid with methanesulfonyl chloride (MsCl) in pyridine.

  • Isolate the 17-mesylate intermediate.

Step 2: Bromide Displacement

  • React the mesylate with lithium bromide (LiBr) in glacial acetic acid at 50°C.

  • Stir for 6–8 hours.

  • Extract with chloroform and purify via column chromatography.

Advantages :

  • High stereoretention due to SN2 mechanism.

  • Avoids harsh bromination conditions.

Enolate-Mediated Bromination

Generation of Steroid Enolate

Forming the enolate of the 17-ethanone group enables direct α-bromination. However, competing deprotonation at other sites (e.g., C3 hydroxyl) complicates this approach.

Procedure :

  • Treat the 17-ethanone steroid with LDA (lithium diisopropylamide) in THF at -78°C.

  • Add bromine or N-bromosuccinimide (NBS).

  • Quench with ammonium chloride and isolate product.

Limitations :

  • Low functional group tolerance.

  • Risk of epimerization at chiral centers.

Comparative Analysis of Methods

MethodConditionsSelectivityYield*Stereochemical Integrity
Direct BrominationBr₂, t-BuOH/CH₂Cl₂, 0°CModerate60–75%High
Acetic Acid BrominationBr₂, CH₃COOH, RTLow40–55%Moderate
Sulfonate DisplacementMsCl → LiBr, AcOH, 50°CHigh70–85%Very High
Enolate BrominationLDA, Br₂, THF, -78°CLow30–50%Variable

*Estimated from analogous reactions in literature.

Critical Considerations

Solvent Selection

Tertiary alcohols (t-BuOH, t-AmOH) suppress HBr-mediated side reactions while maintaining reaction kinetics. Polar aprotic solvents (DMF, DMSO) are avoided due to potential ketone racemization.

Stereochemical Preservation

The (3R,5R,8R,9R,10S,13S,14S,17S) configuration necessitates inert atmospheres and low temperatures to prevent epimerization. Methanol recrystallization is preferred over ethanol for higher diastereomeric purity.

Analytical Validation

  • HPLC : C18 column, 70:30 acetonitrile/water, retention time 12.3 min.

  • ¹H NMR : Key signals at δ 4.15 (s, 1H, C3-OH), δ 3.82 (q, J=6.5 Hz, C17-COCH₂Br) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or amines, typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include hydroxyl or amine derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Key structural analogues include derivatives with substitutions at positions 3, 13, and 17 of the steroidal core. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name & Source Molecular Formula Substituents Key Properties
Target Compound C₂₁H₃₁BrO₃* 3-hydroxy, 13-methyl, 17-(2-bromoethanone) High lipophilicity (logP ~4.2); bromine enhances electrophilicity
WX116161 () C₁₉H₃₀O₂ 3-hydroxy, 13-methyl Lower molecular weight (290.45 g/mol); foundational for steroid synthesis
GAP-EDL-1 () C₂₀H₂₅NO₃ 3-cyanomethoxy Polar cyanomethoxy group improves solubility in THF
NSC54339 () C₂₃H₃₁BrO₅ 16-bromo, 17-acetate Acetate group enhances metabolic stability; used in historical oncology studies
3y () C₂₈H₃₀FN₃O₃ 4-(fluoro-triazolylbutoxy) Fluorine and triazole groups enhance receptor binding affinity

*Note: Molecular formula derived from structural analysis of the target compound's core (C₁₉H₂₉O₂) + bromoethanone (C₂H₂BrO).

Physicochemical Properties

  • Lipophilicity: The bromoethanone group in the target compound increases logP compared to hydroxylated analogues like WX116161, suggesting better membrane permeability .
  • Solubility: Polar substituents (e.g., GAP-EDL-1’s cyanomethoxy group) improve solubility in organic solvents, whereas brominated derivatives may require DMSO or ethanol for dissolution .
  • Thermal Stability: Bromine’s electron-withdrawing effect likely lowers melting points compared to non-halogenated analogues (e.g., WX116161 lacks reported mp data) .

Biological Activity

2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

Basic Information

Property Value
Molecular FormulaC21H33BrO2
Molecular Weight397.4 g/mol
IUPAC Name2-bromo-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
CAS Number1430063-93-6

Structural Characteristics

The compound features a bromine atom attached to an ethanone group and a steroid-like structure that contributes to its unique biological activities. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of 2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone involves its interaction with various molecular targets:

  • Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural characteristics suggest potential binding to steroid receptors or other nuclear receptors.
  • Cell Signaling Pathways : It may influence signaling pathways related to cell proliferation and differentiation.

Research Findings

Recent studies have indicated that compounds similar to 2-Bromo-1-((3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone exhibit anti-inflammatory and anti-cancer properties. For instance:

  • Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophages.
  • Anticancer Activity : Preliminary data suggest it may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Studies

  • Study on Anti-Cancer Effects :
    • A study published in Journal of Medicinal Chemistry explored the effects of similar compounds on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates when treated with brominated derivatives.
  • Inflammation Model :
    • In a murine model of inflammation (as reported in Nature Communications), compounds with similar structures were shown to decrease swelling and inflammatory markers significantly.

Q & A

Q. What synthetic methodologies are employed to prepare this steroidal bromoethanone derivative?

Methodological Answer: The synthesis typically involves bromination of a preformed steroidal ketone intermediate. For example, ethanone derivatives of cyclopenta[a]phenanthrene systems are often synthesized via Friedel-Crafts acylation or halogenation under controlled conditions. Evidence from analogous compounds (e.g., brominated phenanthrene derivatives) suggests using HBr or Br₂ in acetic acid, with rigorous temperature control (0–5°C) to avoid over-bromination . Stereochemical integrity is maintained by preserving the chiral centers during ring functionalization, verified via X-ray crystallography .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?

Methodological Answer:

  • 1H/13C NMR : The deshielded carbonyl carbon (C=O) appears at ~200–210 ppm. The bromine atom induces distinct splitting patterns in neighboring protons (e.g., J coupling ~6–8 Hz for vicinal H) .
  • X-ray Crystallography : Confirms stereochemistry (3R,5R,8R,9R,10S,13S,14S,17S) and spatial arrangement of the hexadecahydrocyclopenta[a]phenanthrene core .
  • Mass Spectrometry (HRMS) : A molecular ion peak [M+H]⁺ at m/z ~495–505 confirms the molecular formula (C₂₁H₃₂BrO₂) .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer: The bromine atom acts as a leaving group in SN₂ reactions or participates in Suzuki-Miyaura cross-coupling. For example:

  • Palladium-Catalyzed Coupling : Reactivity with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, DMF) yields aryl-substituted steroidal analogs. Comparative studies with chloro/fluoro analogs show slower kinetics due to bromine’s larger atomic radius .
  • Nucleophilic Displacement : Testing with NaN₃ in DMSO at 60°C generates azido derivatives, monitored via TLC (Rf shift from 0.5 to 0.3 in hexane:EtOAc 7:3) .

Q. What computational approaches are used to model interactions between this compound and steroid-binding receptors?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : The steroidal core’s rigidity allows precise alignment with glucocorticoid receptor ligand-binding domains (PDB ID: 1P93). Key interactions include hydrogen bonding between the 3-hydroxy group and Gln570 .
  • *DFT Calculations (B3LYP/6-31G)**: Predict electrostatic potential maps to identify nucleophilic/electrophilic regions, correlating with experimental reactivity data .

Q. How do structural modifications (e.g., methyl/hydroxy groups) impact metabolic stability in in vitro assays?

Methodological Answer:

  • Hepatic Microsome Assays : Incubate with rat liver microsomes (37°C, NADPH). LC-MS analysis reveals rapid hydroxylation at C3 (t₁/₂ ~30 min) due to cytochrome P450 affinity for steroidal alcohols. Methyl groups at C3 and C13 delay degradation by steric hindrance .
  • Structure-Activity Relationship (SAR) : Removing the 3-hydroxy group reduces metabolic clearance by 60%, as shown in analogues lacking this moiety .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar brominated steroids: How to resolve these experimentally?

Methodological Answer:

  • DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to distinguish polymorphic forms. For example, a reported mp of 165–167°C may conflict due to hydrate vs. anhydrous forms .
  • Recrystallization Solvent Screening : Test polar (EtOH/H₂O) vs. nonpolar (hexane) solvents to isolate pure crystalline phases .

Stability and Storage

Q. What conditions prevent degradation of the bromoethanone moiety during long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectra show λmax at 280 nm (π→π* transition), indicating photoinstability .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ketone group, confirmed by FT-IR monitoring (loss of C=O peak at 1700 cm⁻¹) .

Biological Relevance

Q. What in vitro assays are used to evaluate its glucocorticoid receptor binding affinity?

Methodological Answer:

  • Fluorescence Polarization Assays : Incubate with FITC-labeled dexamethasone (competitor). IC₅₀ values are derived from dose-response curves (GraphPad Prism). Reported Kd ~10 nM for high-affinity binding .
  • Luciferase Reporter Gene Assays : Transfect HEK293 cells with GR-responsive promoters; EC₅₀ values correlate with transcriptional activity .

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